molecular formula C22H25N3O2S B3908859 N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide

Cat. No.: B3908859
M. Wt: 395.5 g/mol
InChI Key: QJCFOEUMGXIFGC-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and benzamide moieties

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h1-7,14-16,18H,8-13H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCFOEUMGXIFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=NC=CS4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantane moiety is introduced through a Lewis-acid catalyzed rearrangement of a suitable precursor.

    Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The adamantyl and thiazole intermediates are coupled using a condensation reaction with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety enhances lipophilicity, allowing the compound to cross cell membranes easily. The thiazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The benzamide group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]acetamide
  • N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propionamide

Uniqueness

N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide is unique due to the combination of its structural components, which confer distinct physicochemical properties and biological activities. The adamantane moiety provides rigidity and enhances membrane permeability, while the thiazole and benzamide groups offer versatile points for chemical modification and biological interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide

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